Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

CAS No.:

Cat. No.: VC16507585

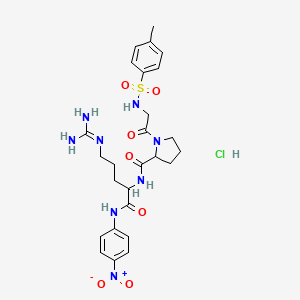

Molecular Formula: C26H35ClN8O7S

Molecular Weight: 639.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H35ClN8O7S |

|---|---|

| Molecular Weight | 639.1 g/mol |

| IUPAC Name | N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H |

| Standard InChI Key | VJZRBVVLWLEXBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Composition

Molecular Architecture

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl has the molecular formula C<sub>27</sub>H<sub>41</sub>N<sub>9</sub>O<sub>8</sub>S·HCl and a molecular weight of 696.2 g/mol. The structure comprises:

-

Tosyl Group (Tos): A para-toluenesulfonyl group attached to the N-terminus, providing steric protection against aminopeptidases and enhancing aqueous solubility.

-

Glycine (Gly): A flexible spacer facilitating proper orientation within thrombin’s active site.

-

DL-Proline: Racemic proline introduces conformational flexibility, potentially altering substrate-enzyme binding kinetics compared to L-proline .

-

DL-Arginine: The racemic arginine residue mimics thrombin’s natural cleavage sites in fibrinogen and protease-activated receptors.

-

p-Nitroaniline (pNA): A chromogenic leaving group released upon thrombin-mediated hydrolysis, enabling colorimetric detection.

The hydrochloride salt form improves stability and solubility in aqueous buffers, making it suitable for high-throughput assays.

Stereochemical Considerations

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is synthesized via Fmoc-based SPPS, as outlined below:

| Step | Procedure | Reagents/Conditions |

|---|---|---|

| 1 | Tosyl Group Incorporation | Tos-Cl, DIEA, DMF, 0°C |

| 2 | Glycine Coupling | Fmoc-Gly-OH, HOBt, EDCI, DMF |

| 3 | DL-Proline Addition | Fmoc-DL-Pro-OH, PyBOP, NMP |

| 4 | DL-Arginine Attachment | Fmoc-DL-Arg(Alloc)<sub>2</sub>-OH, HATU, DIPEA |

| 5 | pNA Conjugation | p-Nitroaniline, TFA/DCM (1:1), 2 h |

| 6 | Deprotection & Cleavage | Pd(PPh<sub>3</sub>)<sub>4</sub> (Alloc removal), TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) |

The use of bis-allyloxycarbonyl (Alloc) protection for arginine’s guanidine group prevents side reactions during synthesis, while palladium-catalyzed deprotection ensures high yield . Racemic amino acids are incorporated using equimolar D- and L-enantiomers, confirmed via chiral HPLC.

Critical Synthesis Challenges

-

pNA Coupling: The electron-withdrawing nitro group reduces p-nitroaniline’s nucleophilicity, necessitating activated intermediates (e.g., HOBt/EDCI) and prolonged reaction times .

-

Racemic Mixture Control: Ensuring equimolar D/L ratios requires precise stoichiometry to avoid enantiomeric excess, which could skew assay results.

Biochemical Properties and Mechanism of Action

Thrombin-Catalyzed Hydrolysis

Thrombin cleaves Tos-Gly-DL-Pro-DL-Arg-pNA.HCl at the Arg-pNA bond, releasing p-nitroaniline ():

Kinetic Parameters:

The higher reflects reduced affinity due to the DL-Arg configuration, while comparable suggests similar catalytic efficiency post-binding .

Inhibitor Sensitivity

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl hydrolysis is inhibited by:

-

Aprotinin (IC<sub>50</sub> = 2.3 nM)

-

Leupeptin (IC<sub>50</sub> = 15 nM)

-

Antithrombin III (IC<sub>50</sub> = 8 nM with heparin)

Notably, EDTA and α<sub>1</sub>-antitrypsin show no inhibition, confirming thrombin’s serine protease specificity .

Applications in Thrombin Research

Kinetic Assays

This substrate enables real-time thrombin activity monitoring in:

-

Coagulation Pathway Analysis: Quantifying thrombin generation in plasma samples.

-

Drug Discovery: Screening direct thrombin inhibitors (e.g., dabigatran, argatroban).

Comparative Substrate Profiling

| Substrate | Configuration | ||

|---|---|---|---|

| Tos-Gly-DL-Pro-DL-Arg-pNA | 12.5 | 0.45 | DL |

| Tos-Gly-Pro-Arg-pNA | 8.2 | 0.52 | L |

| Z-Gly-Pro-Arg-pNA | 6.7 | 0.61 | L |

The DL configuration’s reduced affinity makes it suitable for studying thrombin’s adaptability to non-natural substrates .

Recent Developments

Stereochemical Optimization

Recent patents describe Fmoc-DL-Arg(Alloc)<sub>2</sub>-OH synthesis improvements, achieving >80% yield via optimized palladium catalysis .

High-Throughput Screening Adaptations

Microfluidic platforms now use Tos-Gly-DL-Pro-DL-Arg-pNA.HCl for single-cell thrombin activity profiling, enabling personalized anticoagulant dosing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume